molecular formula C11H15NO2 B8797091 4-(3-Methoxyphenyl)morpholine CAS No. 32040-09-8

4-(3-Methoxyphenyl)morpholine

Cat. No. B8797091
CAS RN: 32040-09-8
M. Wt: 193.24 g/mol
InChI Key: VZARMICIYMJKKP-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, 3-bromoanisole (82 mg, 0.44 mmol) reacted with morpholine (36 mg, 0.41 mmol) using 1 mol % of catalyst and sodium tert-butoxide (42 mg, 0.44 mmol) at 100° C. for 21 h to give the title compound (76 mg, 96%) as an oil: 1H-NMR (300 MHz, CDCl3): δ 7.21 (t, 1H, J=8.1 and 8.7 Hz), 6.57-6.45 (m, 3H), 3.87 (t, 4H, J=4.5 and 5.1 Hz), 3.81 (s, 3H), 3.17 (t, 4H, J=4.5 and 5.1 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 160.00, 152.67, 129.83, 108.43, 104.68, 102.18, 66.86, 55.15, 49.25. GC/MS(EI): m/z 193 (M+).
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step Two
Quantity
42 mg
Type
reactant
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1.CC(C)([O-])C.[Na+]>>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
82 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)OC
Step Two
Name
Quantity
36 mg
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
42 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
for 21 h
Duration
21 h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.